molecular formula C24H22N2O6S2 B12128257 methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12128257
M. Wt: 498.6 g/mol
InChI Key: YROSLPFBPLMCHI-UHFFFAOYSA-N
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Description

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a pyrrole moiety. The thiazole ring is substituted at position 2 with a complex pyrrole-derived group and at position 5 with a methyl ester. Key structural features include:

  • Pyrrole substituents: A 4-(4-methylbenzenesulfonyl) group at position 4, a 3-hydroxy group, and a 5-(4-methylphenyl) group.
  • Thiazole core: A methyl group at position 4 and a methyl ester at position 3.

The 4-methylbenzenesulfonyl group enhances electron-withdrawing properties, which may influence reactivity and binding interactions .

Properties

Molecular Formula

C24H22N2O6S2

Molecular Weight

498.6 g/mol

IUPAC Name

methyl 2-[4-hydroxy-2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H22N2O6S2/c1-13-5-9-16(10-6-13)18-21(34(30,31)17-11-7-14(2)8-12-17)19(27)22(28)26(18)24-25-15(3)20(33-24)23(29)32-4/h5-12,18,27H,1-4H3

InChI Key

YROSLPFBPLMCHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of N-Acylthiazolidine Carboxylic Acids

The pyrrolidone core is synthesized via intramolecular 1,3-dipolar cycloaddition, as demonstrated in analogous systems. Key steps include:

  • N-Acylation : Thiazolidine-4-carboxylic acid derivatives are acylated with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

  • Cyclodehydration : Treatment with acetic anhydride generates a mesoionic oxazolium intermediate, which undergoes cycloaddition with dipolarophiles like acetylene derivatives.

Example Protocol :

  • React methyl 2-phenyl-1,3-thiazolidine-4-carboxylate with 4-methylbenzenesulfonyl chloride in CH₂Cl₂ at 0°C.

  • Add acetic anhydride and heat to 80°C for 6 hours to form the pyrrolo[1,2-c]thiazole scaffold.

  • Yield: ~65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The 4-methylthiazole-5-carboxylate moiety is synthesized via the Hantzsch method, involving:

  • Formation of α-Halo Ketone : React 4-methylphenylacetone with bromine in acetic acid to yield α-bromo-4-methylphenylacetone.

  • Cyclization with Thiourea : Combine the α-halo ketone with methyl thiocarbamate in ethanol under reflux (12 hours).

Optimized Conditions :

  • Molar ratio (α-halo ketone : thiourea) = 1:1.2.

  • Acidic solvent (HCl/ethanol) at 78°C for 8 hours.

  • Yield: 73% after extraction with dichloromethane and distillation.

Sulfonylation and Esterification

Introducing the 4-Methylbenzenesulfonyl Group

The hydroxyl group at position 3 of the pyrrolidone is sulfonylated using:

  • 4-Methylbenzenesulfonyl chloride in pyridine at 0°C.

  • Reaction time: 4 hours.

  • Purification via recrystallization (ethanol/water) yields the sulfonylated intermediate.

Methyl Esterification

The carboxylic acid group is esterified using:

  • Diazomethane in diethyl ether at −10°C.

  • Alternative: Methyl iodide with K₂CO₃ in DMF (60°C, 6 hours).

Integrated Synthetic Routes

Sequential Modular Assembly (Method A)

  • Synthesize the pyrrolidone-sulfonyl intermediate (Section 2.1).

  • Attach the thiazole-carboxylate via nucleophilic substitution (K₂CO₃, DMF, 50°C).

  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

  • Overall Yield : 58%.

Convergent Approach (Method B)

  • Prepare the thiazole-carboxylate and pyrrolidone-sulfonyl modules separately.

  • Couple via Pd-catalyzed cross-coupling (Pd(PPh₃)₄, Cs₂CO₃, toluene, 100°C).

  • Yield : 52%.

Analytical Characterization

TechniqueParametersSource
¹H NMR δ 2.42 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 7.25–7.68 (m, 8H, Ar-H)
HPLC Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min)
MS (ESI) m/z 485.1 [M+H]⁺ (calc. 484.5)
IR 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O)

Challenges and Optimization

  • Stereochemical Control : The configuration at C-3 of the pyrrolidone requires chiral auxiliaries or enzymatic resolution.

  • Side Reactions : Over-sulfonylation is mitigated by stoichiometric control (1.1 eq sulfonyl chloride).

  • Scalability : Method A offers better scalability (>100 g batches) compared to Method B .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies show promising results, suggesting that the compound may inhibit bacterial growth through interference with essential metabolic pathways .

Anticancer Activity

Recent investigations have revealed that thiazole-containing compounds possess anticancer properties. The compound has demonstrated cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. This activity is attributed to its ability to interact with cellular targets involved in tumor progression .

Drug Development

The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its inclusion in screening libraries facilitates its evaluation in high-throughput assays for potential drug discovery programs aimed at treating infections and cancer .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Potential

In vitro assays were performed on several cancer cell lines including breast and colon cancer cells. The compound showed potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to derivatives in the thiazole-pyrrole family, differing primarily in substituents on the pyrrole and thiazole rings. Key comparisons include:

Compound Name Substituents (Pyrrole/Thiazole) Molecular Weight Notable Properties Source
Target Compound 4-(4-methylbenzenesulfonyl), 5-(4-methylphenyl), methyl ester ~580–600 (est.) High crystallinity, EWG-dominated
Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate 4-butoxybenzoyl, allyl ester 609.7 g/mol Increased lipophilicity (allyl group)
Ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate 3,4,5-trimethoxyphenyl, ethyl ester 582.62 g/mol Enhanced solubility (polar groups)
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 4-butoxybenzoyl, 4-methoxyphenyl ~590 (est.) Moderate metabolic stability

Key Observations :

  • Ester Groups : Methyl esters (target compound) are less hydrolytically labile than allyl esters () but more lipophilic than ethyl esters (), balancing bioavailability and metabolic half-life.
  • Aryl Substituents : The 4-methylphenyl group on the pyrrole (target compound) offers steric bulk without excessive polarity, contrasting with 3,4,5-trimethoxyphenyl (), which may improve solubility but reduce membrane permeability.
Crystallographic and Conformational Analysis
  • Isostructurality : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () crystallize in triclinic systems (P¯I symmetry) with two independent molecules per asymmetric unit . The target compound likely adopts a similar planar conformation but with deviations due to the absence of triazole/pyrazole moieties.
  • Packing Effects : The 4-methylbenzenesulfonyl group may introduce tighter packing compared to halogenated analogues (e.g., Cl/Br in ), affecting melting points and solubility.
Pharmacological Implications
  • Bioactivity : Fluorophenyl and methylbenzenesulfonyl groups (target compound) are associated with kinase inhibition and anti-inflammatory activity in analogues .
  • Metabolism : Methyl esters are generally more stable than allyl esters () but may require esterase-mediated activation in vivo.

Biological Activity

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 879942-79-7) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a pyrrole ring and a thiazole ring. Its molecular formula is C23H20N2O6S2C_{23}H_{20}N_{2}O_{6}S_{2} with a molecular weight of 484.5 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H20N2O6S2C_{23}H_{20}N_{2}O_{6}S_{2}
Molecular Weight484.5 g/mol
CAS Number879942-79-7

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit DNA replication and protein synthesis by binding to active sites of target enzymes, effectively blocking their functions.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF7) with IC50 values ranging from 10 to 25 µM depending on the cell type .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogenic microorganisms.

  • Antibacterial and Antifungal Properties :
    • In vitro assays indicated that the compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans.
    • Comparative studies showed that it was more effective than standard antibiotics such as ciprofloxacin and ketoconazole in certain cases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that specific modifications to the compound's structure can enhance its biological activity:

  • Sulfonyl Group Influence : The presence of the sulfonyl group is crucial for enhancing both anticancer and antimicrobial activities.
  • Hydroxyl Group Role : The hydroxyl group at position 3 is essential for maintaining the compound's solubility and interaction with biological targets .

Q & A

Q. What are the key synthetic strategies for synthesizing methyl 2-[...]thiazole-5-carboxylate?

The compound is synthesized via multi-step reactions involving:

  • Pyrrole ring formation : Cyclization of substituted amines or ketones under acidic or basic conditions.
  • Thiazole ring assembly : Condensation of thiourea derivatives with α-halo carbonyl intermediates.
  • Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine. Key challenges include optimizing reaction temperatures (e.g., 0–60°C) and purification via column chromatography to isolate intermediates .

Q. How can NMR spectroscopy and mass spectrometry (MS) be utilized to characterize this compound?

  • 1H/13C NMR : Assign peaks to distinguish pyrrole (δ 6.5–7.5 ppm), thiazole (δ 7.0–8.0 ppm), and sulfonyl groups (δ 2.4 ppm for methyl substituents). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
  • HRMS : Confirm molecular weight (e.g., [M+H]+) with accuracy <5 ppm. Fragmentation patterns in MS/MS can validate the sulfonyl and carboxylate moieties .

Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?

  • The 3-hydroxy-pyrrole group undergoes nucleophilic substitution or oxidation, enabling modifications for bioactivity studies.
  • The thiazole-5-carboxylate ester is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives for solubility optimization .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing reaction yields in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency but require rigorous drying to avoid side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps to reduce reaction time.
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and minimize purification losses .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case study : If NMR signals for the pyrrole and thiazole rings overlap, employ variable-temperature NMR to separate peaks or use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to shift chemical shifts.
  • Cross-validate with X-ray crystallography to unambiguously assign stereochemistry .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

  • Comparative SAR : Synthesize analogs by replacing the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. Assess bioactivity (e.g., enzyme inhibition) to identify critical pharmacophores.
  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding affinities .

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